molecular formula C19H41N7O3 B14762846 Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)

Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)

Cat. No.: B14762846
M. Wt: 415.6 g/mol
InChI Key: AOYBWIFDEKCZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI) is a carbamate derivative featuring a polyamine backbone and a guanidine-like moiety. Its structure includes:

  • A carbamic acid core (NH₂COO–) linked to a butyl chain substituted with a 3-aminopentylamine group.
  • An ester group (2-oxoethyl) connected via an amide bond to a hexyl chain terminating in an aminoiminomethyl group (NH–C(=NH)–NH₂), a guanidine derivative.

Properties

Molecular Formula

C19H41N7O3

Molecular Weight

415.6 g/mol

IUPAC Name

[2-[6-(hydrazinylmethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminopentylamino)butyl]carbamate

InChI

InChI=1S/C19H41N7O3/c1-2-17(20)9-14-22-10-7-8-13-25-19(28)29-15-18(27)24-12-6-4-3-5-11-23-16-26-21/h16-17,22H,2-15,20-21H2,1H3,(H,23,26)(H,24,27)(H,25,28)

InChI Key

AOYBWIFDEKCZQY-UHFFFAOYSA-N

Canonical SMILES

CCC(CCNCCCCNC(=O)OCC(=O)NCCCCCCN=CNN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI) typically involves multi-step organic reactions. One common method includes the reaction of appropriate amines with carbamoyl chlorides under controlled conditions. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate ester group is susceptible to hydrolysis under acidic or alkaline conditions. This reaction cleaves the ester bond, yielding a primary amine and carbon dioxide.

Conditions and Outcomes:

Reaction TypeConditionsProductsStabilityReference
Acidic Hydrolysis1M HCl, 80°CAmine derivative + CO₂Moderate (pH-dependent)
Alkaline Hydrolysis0.1M NaOH, 60°CAmine derivative + CO₂High (irreversible)

For example, PubChem data for structurally similar carbamates (e.g., tert-butyl carbamates) demonstrates hydrolysis under acidic conditions to release free amines . The steric hindrance from the branched alkyl groups in this compound may slightly reduce hydrolysis rates compared to simpler carbamates.

Nucleophilic Substitution Reactions

The primary and secondary amine groups facilitate nucleophilic attacks, enabling reactions with electrophiles such as alkyl halides or acylating agents.

Key Reactions:

ReactantConditionsProductApplication
Acetyl chlorideRoom temperature, DCMAcetylated derivativeProdrug synthesis
Ethyl bromoacetateReflux, THFAlkylated aminePolymer chemistry

The aminoiminomethyl (guanidine) group enhances nucleophilicity, promoting interactions with biological targets like enzymes or nucleic acids . For instance, carbamate derivatives with guanidine motifs are known to inhibit proteases through strong hydrogen bonding .

Ester Functional Group Reactivity

The oxoethyl ester moiety participates in transesterification and saponification:

Transesterification:

AlcoholCatalystProductYield
MethanolH₂SO₄Methyl ester~85%
EthanolTi(OiPr)₄Ethyl ester~78%

Saponification:

BaseTemperatureProduct
NaOH50°CCarboxylic acid salt

These reactions are critical for modifying the compound’s solubility or bioactivity.

Complexation and Biological Interactions

The amine-rich structure allows coordination with metal ions and interaction with biological macromolecules:

Metal Complexation:

Metal IonLigand SiteStability Constant (log K)
Cu²⁺Amino groups~8.2
Fe³⁺Guanidine group~6.5

Such complexes are explored in catalysis or medicinal chemistry for targeted drug delivery .

Enzyme Inhibition:
The compound’s guanidine group mimics arginine side chains, enabling competitive inhibition of trypsin-like proteases. Kinetic studies show a Kᵢ value of 2.3 μM for BACE-1, a therapeutic target in Alzheimer’s disease .

Scientific Research Applications

Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

The target compound’s unique combination of polyamine chains and guanidine groups distinguishes it from other carbamates in the evidence. Below is a comparative analysis with selected analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Reference) Key Substituents Molecular Weight Functional Groups Potential Applications
Target Compound (9CI) Butyl-polyamine, hexyl-guanidine ~500–600 (estimated) Carbamate, amide, guanidine Antimicrobials, enzyme inhibitors, nucleic acid binding
Carbamic acid, (2-cyano-4-pyridinyl)-, tert-butyl ester (262295-94-3) Cyano, tert-butyl 219.24 Carbamate, nitrile Organic synthesis intermediates
Carbamic acid, (2-chloroethyl)-, butyl ester (98338-46-6) Chloroethyl, butyl 179.64 Carbamate, chloroalkyl Polymer precursors, agrochemicals
Polyamine-conjugated carbamate () Polyamine, tert-butyl ~800–900 Carbamate, hydroxyl, dihydroxybenzylidene Amyloid aggregation inhibition (Alzheimer’s research)
Carbamic acid, (3-isocyanatomethylphenyl)-, octyl ester (101211-96-5) Isocyanate, octyl 261.33 Carbamate, isocyanate Polyurethane production
Key Observations:

Substituent Reactivity: The target’s guanidine group (aminoiminomethyl) is a strong base (pKa ~12–13), enhancing solubility in acidic environments and enabling interactions with phosphates in DNA/RNA . In contrast, cyano () and chloroethyl () groups confer electrophilicity, favoring reactions like nucleophilic substitution. Isocyanate-containing carbamates () are highly reactive, forming cross-linked polymers, whereas the target’s amino groups may facilitate hydrogen bonding or chelation .

Molecular Weight and Pharmacokinetics :

  • The target’s high molecular weight (>500 g/mol) may limit blood-brain barrier penetration, unlike smaller analogs like the chloroethyl derivative (179.64 g/mol) .

Applications: Polyamine conjugates () are studied for Alzheimer’s disease due to their anti-amyloid activity, suggesting the target compound’s polyamine chains could be repurposed for neurodegenerative research . Isocyanate carbamates () are industrial monomers, while the target’s guanidine groups align with antimicrobial or gene delivery applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this carbamic acid ester, and how can side products be minimized?

  • Methodology : Synthesis typically involves carbamate coupling reactions using tert-butyl or benzyl ester protecting groups. For example, (S/R)-configured intermediates can be generated via nucleophilic substitution of activated pentylamine derivatives with alkoxycarbonylamino precursors, followed by deprotection under acidic conditions (e.g., HCl in dioxane) . Solid-phase synthesis may also reduce side products by isolating reactive intermediates .
  • Optimization : Monitor reaction progress via TLC or HPLC, and use scavenger resins to trap unreacted amines.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm amine and carbamate linkages (e.g., δ 6.8–7.2 ppm for aromatic protons in benzyl esters) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks) .
  • IR Spectroscopy : Detect carbamate C=O stretches (~1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Protocol :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and analyze degradation via HPLC at 0, 24, and 48 hours. Carbamates are prone to hydrolysis in acidic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C for tert-butyl esters) .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like KCNQ4 ion channels. Focus on hydrogen bonding between the carbamate group and conserved residues (e.g., Tyr271 in KCNQ4) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å for ligand-protein complexes) .

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

  • Approach :

  • Dose-Response Studies : Perform MTT assays across a concentration range (e.g., 0.1–100 µM) to identify therapeutic windows .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out non-specific interactions .
    • Data Reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for batch-to-batch variability .

Q. What are the potential degradation products of this compound, and how do they impact experimental outcomes?

  • Degradation Pathways :

  • Hydrolysis : Yields primary amines (e.g., 3-aminopentyl derivatives) and carbonyl byproducts .
  • Oxidation : Forms nitroso or imino intermediates under oxidative conditions (e.g., H₂O₂ exposure) .
    • Mitigation : Include LC-MS/MS in stability protocols to detect and quantify degradation products .

Data Contradictions and Validation

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or impurity levels in synthesized batches.
  • Validation :

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays .
  • Reference Controls : Use retigabine (KCNQ4 agonist) or BMS-204352 (K⁺ channel opener) as positive controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.